(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopropane ring substituted with a fluorine atom and an amine group, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a fluorinated alkene with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactors to control reaction parameters precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted cyclopropylamines, imines, and oximes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-fluorocyclopropan-1-amine
- (1S,2R)-2-chlorocyclopropan-1-amine hydrochloride
- (1S,2R)-2-bromocyclopropan-1-amine hydrochloride
Uniqueness
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-MUWMCQJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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